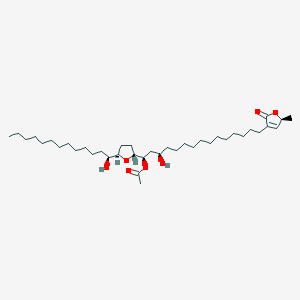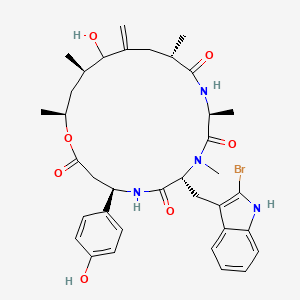
1-Butyl-3-methylimidazolium trifluoroacetate
Overview
Description
1-Butyl-3-methylimidazolium trifluoroacetate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound is composed of a 1-butyl-3-methylimidazolium cation and a trifluoroacetate anion.
Mechanism of Action
Target of Action
1-Butyl-3-methylimidazolium trifluoroacetate (BMIMTFA) is an ionic liquid It is widely used in catalytic reactions, as a solvent, in electrochemistry, and materials science .
Mode of Action
BMIMTFA interacts with its targets by acting as a medium for chemical reactions. It can influence the rate, selectivity, and yield of reactions . For instance, it can be used as a solvent and extractant for organic synthesis reactions .
Biochemical Pathways
For example, it can be used in the synthesis of nanoparticles .
Pharmacokinetics
Like other ionic liquids, it is known to have low volatility and good thermal stability .
Result of Action
The effects of BMIMTFA’s action are largely dependent on the specific chemical reactions or processes it is involved in. For example, in the synthesis of nanoparticles, it can influence the size, shape, and properties of the resulting particles .
Action Environment
The action, efficacy, and stability of BMIMTFA can be influenced by various environmental factors. For instance, its solubility can be affected by temperature and the presence of other solvents . Furthermore, its effectiveness as a catalyst or solvent can be influenced by factors such as pressure and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1-Butyl-3-methylimidazolium trifluoroacetate plays a crucial role in biochemical reactions due to its ability to act as a solvent for various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and electrostatic interactions. For example, it has been shown to interact with enzymes such as lipases and proteases, enhancing their catalytic activity by stabilizing their active conformations. Additionally, this compound can disrupt the hydrogen bonding network of water, which can lead to changes in the solubility and stability of proteins and other biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding and electrostatic interactions, leading to changes in their conformation and activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells. Long-term exposure to this compound has been shown to result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity. These changes can be attributed to the gradual degradation of the compound and the accumulation of degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher doses. These effects are likely due to the compound’s interactions with key biomolecules and its ability to disrupt cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. This compound can affect metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. For example, this compound can inhibit the activity of key glycolytic enzymes, leading to changes in glucose metabolism and energy production. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), affecting their redox states and influencing metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can interact with binding proteins that facilitate its transport to specific organelles or cellular structures. The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular processes and responses .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or interactions with targeting signals. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium trifluoroacetate is typically synthesized through a two-step process:
Formation of 1-butyl-3-methylimidazolium bromide: This involves the reaction of 1-methylimidazole with 1-bromobutane under reflux conditions.
Anion exchange: The resulting 1-butyl-3-methylimidazolium bromide is then reacted with trifluoroacetic acid to replace the bromide anion with a trifluoroacetate anion.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methylimidazolium trifluoroacetate can undergo various chemical reactions, including:
Substitution reactions: The trifluoroacetate anion can participate in nucleophilic substitution reactions.
Complexation reactions: The imidazolium cation can form complexes with metal ions.
Common Reagents and Conditions:
Nucleophilic substitution: Typically involves nucleophiles such as halides or alkoxides under mild conditions.
Complexation: Often involves metal salts in aqueous or organic solvents.
Major Products:
Substitution reactions: Products depend on the nucleophile used, often resulting in the formation of new ionic liquids or organic compounds.
Complexation reactions:
Scientific Research Applications
1-Butyl-3-methylimidazolium trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis, facilitating reactions such as alkylation, acylation, and polymerization.
Biology: Employed in the extraction and stabilization of biomolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential in drug delivery systems and as a medium for pharmaceutical synthesis.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
Comparison: 1-Butyl-3-methylimidazolium trifluoroacetate is unique due to its trifluoroacetate anion, which imparts distinct properties such as higher thermal stability and different solvation characteristics compared to other anions like chloride, tetrafluoroborate, and hexafluorophosphate. These differences make it particularly suitable for specific applications in catalysis and electrochemistry .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDGLRRWSBZCHP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435877 | |
| Record name | 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-94-6 | |
| Record name | 174899-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylimidazolium Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1244957.png)


![7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)



![5-[(1S)-1-[(1S,4S,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1244970.png)

![3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1244976.png)




